Gypenoside Li

Lung Adenocarcinoma A549 Cell Line Anti-Proliferative Potency

Undefined gypenoside mixtures introduce variability that compromises oncology research reproducibility. Gypenoside LI (CAS 94987-10-7), a defined C20 R-configuration stereoisomer at >98% purity, resolves this issue. • 1.41× greater potency vs Gypenoside L against A549 cells (IC50 34.35 μg/mL) • Dual intrinsic/extrinsic apoptosis induction in NSCLC • Wnt/β-catenin pathway inhibition with miR-128-3p upregulation in melanoma (A375, SK-MEL-28). Shipped globally as a purified analytical standard.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
CAS No. 94987-10-7
Cat. No. B600433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypenoside Li
CAS94987-10-7
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1
InChIKeyLTJZMSTVPKBWKB-XUYZQZLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gypenoside LI (CAS 94987-10-7): A Stereospecific Dammarane-Type Saponin with Quantifiable Anti-Tumor Differentiation


Gypenoside LI (CAS: 94987-10-7) is a dammarane-type triterpenoid saponin monomer isolated from Gynostemma pentaphyllum (Thunb.) Makino [1]. It is structurally defined as a stereoisomer of gypenoside L, distinguished by the R configuration at the C20 carbon, which imparts distinct pharmacological properties [2]. Gypenoside LI demonstrates quantifiable anti-tumor activity across multiple cancer cell lines, including lung adenocarcinoma (A549), renal clear cell carcinoma (ccRCC), and melanoma (A375, SK-MEL-28), with mechanisms involving cell cycle arrest, apoptosis induction, and signaling pathway modulation [3]. It is primarily utilized in preclinical oncology research and is supplied as a purified analytical standard with purity typically exceeding 98% .

Why Gypenoside LI Cannot Be Replaced by Generic Gypenosides or Structural Analogs in Oncology Research


The gypenoside family comprises over 180 structurally distinct dammarane-type saponins, each exhibiting unique potency, signaling pathway engagement, and stereochemical configuration that directly impact biological activity [1]. Generic substitution with undefined gypenoside mixtures introduces significant variability in purity, composition, and pharmacological effect, precluding reproducible scientific outcomes. Even closely related analogs, such as the C20 epimer gypenoside L, demonstrate quantifiably divergent anti-proliferative potency and distinct pathway activation profiles, as established through direct comparative studies [2]. Furthermore, structural differences in glycosylation and hydroxylation patterns among gypenosides (e.g., gypenoside XLVI, gypenoside LVI) dictate cell line-specific efficacy and molecular targeting [3]. Consequently, experimental design and procurement decisions must be based on the specific, well-characterized monomer to ensure data integrity and translational validity.

Quantitative Differentiation Evidence for Gypenoside LI Against Structural Analogs and In-Class Compounds


Superior Anti-Proliferative Potency in Lung Adenocarcinoma: Gypenoside LI vs. Gypenoside L

In a direct comparative study of stereoisomers, Gypenoside LI demonstrated significantly greater potency against A549 human lung adenocarcinoma cells compared to its C20 epimer, Gypenoside L [1]. Both compounds were isolated from thermally processed Gynostemma pentaphyllum leaves and tested under identical conditions [1].

Lung Adenocarcinoma A549 Cell Line Anti-Proliferative Potency

Differential Apoptosis Induction: Gypenoside LI Activates Both Intrinsic and Extrinsic Pathways in A549 Cells

Gypenoside LI induces apoptosis in A549 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, a dual mechanism that is characteristic of this stereoisomer [1]. This contrasts with many gypenosides that may predominantly engage a single pathway [1].

Apoptosis Mechanisms Mitochondrial Membrane Potential Reactive Oxygen Species

Wnt/β-Catenin Pathway Inhibition: A Mechanism Not Universally Shared Among Gypenosides

Gypenoside LI uniquely inhibits the Wnt/β-catenin signaling pathway in melanoma cells (A375 and SK-MEL-28), an effect that is not a general feature of all gypenosides and is linked to the upregulation of tumor suppressor miR-128-3p [1]. This provides a specific molecular target for experimental intervention.

Melanoma Wnt/β-catenin Signaling miR-128-3p

Defined Signaling Pathway Engagement in Renal Cell Carcinoma: Gypenoside LI Modulates MAPK and Arachidonic Acid Metabolism

In clear cell renal cell carcinoma (ccRCC), Gypenoside LI, alongside Gypenoside L, significantly inhibits proliferation and induces apoptosis via regulation of the MAPK and arachidonic acid metabolism pathways [1]. While both stereoisomers are active, the study establishes a defined pathway signature that can be used to differentiate the compound's activity from gypenosides acting through PPAR-α or NF-κB [1]. Notably, no cytotoxic effects were observed in nude mice at tested doses, indicating a favorable in vivo tolerability profile in this model [1].

Renal Cell Carcinoma MAPK Signaling Arachidonic Acid Metabolism

Optimal Research Application Scenarios for Gypenoside LI Based on Quantitative and Mechanistic Evidence


Preclinical Lung Adenocarcinoma Studies Requiring Defined Monomer Potency

Based on the established IC50 value of 34.35 μg/mL against A549 cells, which represents a 1.41-fold potency advantage over Gypenoside L, Gypenoside LI is the preferred gypenoside monomer for in vitro and in vivo studies targeting lung adenocarcinoma where maximizing anti-proliferative effect at lower concentrations is critical [1]. Its stereospecific induction of dual apoptotic pathways (intrinsic and extrinsic) further supports its use in mechanistic studies of apoptosis evasion in NSCLC [2]. Researchers procuring Gypenoside LI for this scenario should ensure high-purity (>98%) monomer to avoid confounding effects from other gypenosides present in crude extracts.

Melanoma Research Targeting Wnt/β-Catenin Signaling and miRNA Regulation

Gypenoside LI is uniquely suited for experimental systems investigating Wnt/β-catenin pathway inhibition in melanoma, as it has been specifically shown to suppress this signaling axis in A375 and SK-MEL-28 cells, while concurrently upregulating the tumor suppressor miR-128-3p [3]. This dual mechanism is not a universal feature of gypenosides, making Gypenoside LI an essential chemical probe for pathway-focused research and for screening Wnt inhibitors in a defined molecular context.

Renal Cell Carcinoma Models for MAPK Pathway and Lipid Metabolism Studies

For research involving clear cell renal cell carcinoma (ccRCC), Gypenoside LI provides a validated tool for modulating the MAPK and arachidonic acid metabolism pathways [4]. Its documented lack of cytotoxicity in nude mouse models at effective doses offers a favorable in vivo safety window for exploratory studies [4]. This contrasts with other gypenosides that may target PPAR-α or NF-κB, allowing researchers to select Gypenoside LI specifically for pathway-specific investigations in RCC.

Structure-Activity Relationship (SAR) Studies of Dammarane-Type Saponins

As a defined stereoisomer with an R configuration at C20, Gypenoside LI serves as a critical reference compound in SAR studies aiming to correlate stereochemistry with anti-cancer activity [2]. Direct comparisons with its C20 epimer, Gypenoside L, have established that the R configuration confers superior potency against A549 cells, providing a benchmark for evaluating novel gypenoside derivatives or synthetic analogs. Procurement of high-purity Gypenoside LI is essential for accurate SAR data generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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